molecular formula C21H12FNO5 B4855880 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid

Cat. No.: B4855880
M. Wt: 377.3 g/mol
InChI Key: ZNIZZMLGYNTZGD-UHFFFAOYSA-N
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Description

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid is a synthetic compound that belongs to the class of quinoline derivatives. This compound contains a furan ring and a carboxylic acid group, which contribute to its unique chemical properties. It has shown potential in various scientific research applications, including cancer research, drug discovery, and as a fluorescent probe.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is widely applied for carbon-carbon bond formation. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the silver-catalyzed reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the furan ring or the quinoline moiety.

    Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution can introduce halogens or nitro groups into the molecule .

Scientific Research Applications

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid has been widely used in scientific research due to its unique properties. Some of its applications include:

    Cancer Research: The compound has shown potential as an anticancer agent by inhibiting the growth of cancer cells.

    Drug Discovery: It is used as a lead compound in the development of new drugs targeting various diseases.

    Fluorescent Probe: The compound’s fluorescent properties make it useful in imaging and diagnostic applications.

    Antibacterial Research: Furan derivatives, including this compound, have been explored for their potential antibacterial properties.

Mechanism of Action

The mechanism of action of 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins involved in critical biological processes, leading to its therapeutic effects. For example, in cancer research, it may inhibit the activity of enzymes essential for cell proliferation, thereby preventing the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid: This compound also contains a furan ring and a quinoline moiety, but with a methyl group instead of a fluoro group.

    Other furan derivatives: Various furan derivatives with different substituents have been studied for their biological and pharmacological properties.

Uniqueness

The uniqueness of 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid lies in its specific combination of a furan ring, a quinoline moiety, and a fluoro group. This combination imparts distinct chemical and biological properties, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-[5-(2-carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FNO5/c22-11-5-6-16-14(9-11)15(21(26)27)10-17(23-16)19-8-7-18(28-19)12-3-1-2-4-13(12)20(24)25/h1-10H,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIZZMLGYNTZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(2-Carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid
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2-[5-(2-Carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid
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2-[5-(2-Carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid
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2-[5-(2-Carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid
Reactant of Route 6
2-[5-(2-Carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid

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